molecular formula C12H11F6N3O4 B4903084 ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate

Cat. No.: B4903084
M. Wt: 375.22 g/mol
InChI Key: OOVAZHKTNXTDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with ethyl isocyanate in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 12-24 hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorinated backbone enhances the compound’s stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate is unique due to the presence of both a nitro group and a highly fluorinated backbone. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6N3O4/c1-2-25-9(22)20-10(11(13,14)15,12(16,17)18)19-7-5-3-4-6-8(7)21(23)24/h3-6,19H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVAZHKTNXTDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.